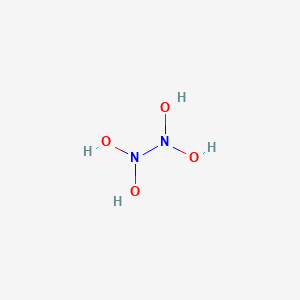![molecular formula C14H20OS B14312715 {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene CAS No. 113138-64-0](/img/structure/B14312715.png)
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is an organic compound characterized by a cyclohexylmethoxy group attached to a benzene ring via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene typically involves the reaction of cyclohexylmethanol with a suitable thiol reagent in the presence of a catalyst. One common method is the use of thiourea as a sulfur source, followed by oxidation to form the sulfanyl linkage. The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of microfluidic systems can also enhance the efficiency and control over the synthesis process .
Chemical Reactions Analysis
Types of Reactions
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(Cyclohexylmethoxy)methyl]sulfanyl}benzene involves its interaction with molecular targets through its sulfanyl and aromatic groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound may target specific enzymes or receptors, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thioanisole: Similar structure with a methoxy group replaced by a methyl group.
Phenylthioethers: Compounds with a phenyl group attached to a sulfur atom.
Uniqueness
{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct steric and electronic properties compared to other thioethers.
Properties
CAS No. |
113138-64-0 |
|---|---|
Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
cyclohexylmethoxymethylsulfanylbenzene |
InChI |
InChI=1S/C14H20OS/c1-3-7-13(8-4-1)11-15-12-16-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI Key |
DIUHEJVRIADXPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COCSC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


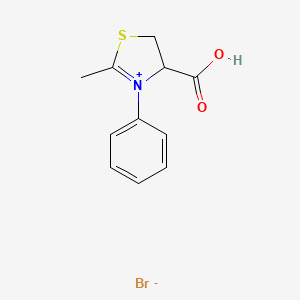
![Ethyl 7-[2-(3-oxooct-1-en-1-yl)-1H-pyrrol-1-yl]heptanoate](/img/structure/B14312643.png)
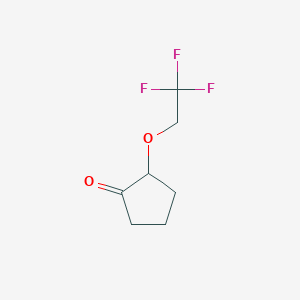
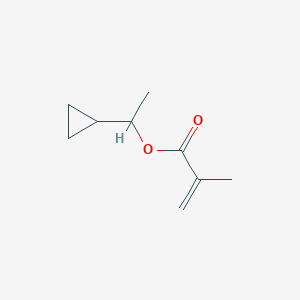
![1,1'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis(4-isocyanatobenzene)](/img/structure/B14312660.png)
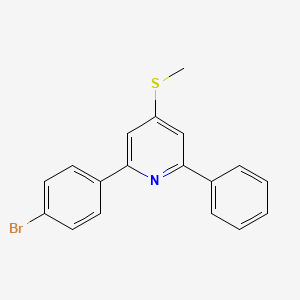
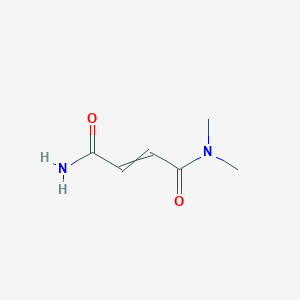
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
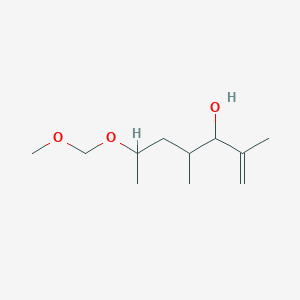
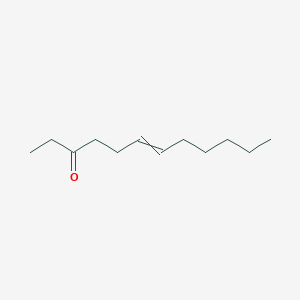
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)


